molecular formula C4H6Cl2O B1199270 2-(1,2-Dichloroethyl)oxirane CAS No. 3491-32-5

2-(1,2-Dichloroethyl)oxirane

Cat. No. B1199270
CAS RN: 3491-32-5
M. Wt: 140.99 g/mol
InChI Key: UKXROSORAUTSSH-UHFFFAOYSA-N
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Description

2-(1,2-Dichloroethyl)oxirane, also known as dichloroethylene oxide, is a synthetic organic compound that belongs to the class of halogenated epoxides. It has a linear formula of C4H6Cl2O and a molecular weight of 140.998 .


Molecular Structure Analysis

The molecular structure of 2-(1,2-Dichloroethyl)oxirane consists of a three-membered ring containing an oxygen atom, also known as an oxirane ring, with two chlorine atoms attached to one of the carbon atoms .

Scientific Research Applications

  • Mutagenic Metabolite Studies : (1-Chloroethenyl)oxirane, a related compound, is a major mutagenic metabolite of chloroprene used in synthetic rubber manufacturing. Studies have investigated its reactions with nucleosides and DNA, revealing several adducts, which could be relevant to understanding mutagenesis caused by chloroprene (Munter et al., 2002).

  • Polyether Elastomers : (2-Chloroethyl)oxirane has been used to create new polyether elastomers with improved chemical reactivity. These polymers exhibit elastomeric properties and high reactivity in nucleophilic substitution reactions (Shih et al., 1982).

  • Genetic Impact in Mammalian Cells : Oxiranes, including variants of (1,2-Dichloroethyl)oxirane, have been analyzed for their potential to induce genetic mutations and chromosomal aberrations in mammalian cells. This research is critical in assessing the safety of materials with low shrinkage for medical applications (Schweikl et al., 2004).

  • Chemical Reactivity and Ring Opening : Studies on the reactivity and ring-opening mechanisms of (chloromethyl)oxirane compounds have been conducted using computational methods, providing insights into their behavior during chemical reactions (Yutilova et al., 2019).

  • Pharmacological Potential : Research into phenylalkyloxiranecarboxylic acid derivatives, structurally related to (2-Chloroethyl)oxirane, has shown significant blood glucose-lowering activities in rats, suggesting potential pharmacological applications (Eistetter & Wolf, 1982).

  • Environmental Monitoring : Methods for determining the concentration of (chloromethyl)oxirane compounds in workplace air have been developed, highlighting the importance of monitoring environmental exposure to these chemicals (Qin, 2009).

properties

IUPAC Name

2-(1,2-dichloroethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O/c5-1-3(6)4-2-7-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXROSORAUTSSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956380
Record name 2-(1,2-Dichloroethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3491-32-5
Record name 1,2-Dichloro-3,4-epoxybutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003491325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC92736
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1,2-Dichloroethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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